

# An In-Depth Technical Guide to the ATR Inhibitor Atr-IN-15

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Atr-IN-15**, a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The information presented herein is intended to support research and drug development efforts targeting the ATR signaling pathway, a critical regulator of the DNA damage response (DDR).

#### **Chemical Structure and Identification**

**Atr-IN-15** is a novel imidazopyrimidine derivative. Its chemical structure, IUPAC name, and SMILES string are provided below for unambiguous identification and use in computational and medicinal chemistry applications.

Chemical Structure:

Atr-IN-15 Chemical Structure

IUPAC Name: 2-((cyclopropyl((6-(1-isopropyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-8-yl)amino)methylene)malononitrile

SMILES String:

C1CC1C(=C(C#N)C#N)N(C2=NN=C3C2=C(C=N3)C4=CC=C(N4)C(C)C)C5=CC=C(C=C5)S(=O) (=O)C



# **Quantitative Biological Data**

**Atr-IN-15** has been characterized as a potent inhibitor of ATR kinase and has demonstrated significant activity against cancer cell lines. The following table summarizes the key quantitative data available for this compound.[1]

| Target/Cell Line                  | Assay Type           | IC50 (nM) |
|-----------------------------------|----------------------|-----------|
| ATR Kinase                        | Biochemical Assay    | 8         |
| LoVo (Human Colon Tumor<br>Cells) | Cell Viability Assay | 47        |
| DNA-PK                            | Biochemical Assay    | 663       |
| PI3K                              | Biochemical Assay    | 5131      |

# **Signaling Pathway**

**Atr-IN-15** exerts its biological effects by inhibiting the ATR kinase, a central component of the DNA damage response pathway. The following diagram illustrates the canonical ATR signaling pathway, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or replication stress.





Click to download full resolution via product page

Canonical ATR Signaling Pathway

# **Experimental Protocols**







Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies for the synthesis of **Atr-IN-15** and for key biological assays.

# Synthesis of Atr-IN-15

**Atr-IN-15** is designated as "compound 1" in patent WO2022002243A1. The synthesis is a multistep process involving the formation of the imidazo[1,2-b]pyridazine core followed by subsequent functionalization. A representative synthetic scheme is depicted below.





Click to download full resolution via product page

Synthetic Workflow for Atr-IN-15

Detailed Synthesis Steps (based on analogous imidazopyrimidine syntheses):



- Step 1 & 2: Formation of the Imidazo[1,2-b]pyridazine Core: This typically involves the condensation of a substituted aminopyridazine with an α-haloketone. The specific starting materials for **Atr-IN-15** would be a pyridazine derivative and a reagent to introduce the isopropyl-pyrazolyl moiety.
- Step 3: Introduction of the Amino Group: The core structure is likely halogenated at the 8position, followed by a nucleophilic substitution with an appropriate amine to introduce the cyclopropylamino group.
- Step 4: Methylene-malononitrile Condensation: The final step involves the condensation of the amino-functionalized intermediate with a malononitrile derivative to yield **Atr-IN-15**.

Note: The precise reagents, reaction conditions, and purification methods are detailed in patent WO2022002243A1.

## **Biological Assay Protocols**

The following are representative protocols for the types of assays used to characterize Atr-IN-15.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ATR kinase.

- Reagents and Materials:
  - Recombinant human ATR kinase
  - ATRIP (ATR-interacting protein)
  - Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)
  - ATP (at a concentration near the Km for ATR)
  - Substrate (e.g., a peptide containing a CHK1 phosphorylation motif)
  - Atr-IN-15 (or other test compounds) dissolved in DMSO
  - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)



- 384-well plates
- Procedure:
  - Prepare a serial dilution of Atr-IN-15 in DMSO.
  - Add a small volume of the diluted compound to the wells of a 384-well plate.
  - Add the ATR kinase and ATRIP complex to the wells.
  - Initiate the kinase reaction by adding the ATP and substrate mixture.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
  - Stop the reaction and measure the amount of product formed using the chosen detection method.
  - Calculate the percent inhibition for each concentration of Atr-IN-15 and determine the IC50 value by fitting the data to a dose-response curve.

This assay determines the effect of a compound on the viability and proliferation of the LoVo human colon cancer cell line.

- Reagents and Materials:
  - LoVo cells
  - Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS)
  - Atr-IN-15 (or other test compounds) dissolved in DMSO
  - Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
  - 96-well clear-bottom white plates
- Procedure:
  - Seed LoVo cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.



- Treat the cells with a serial dilution of Atr-IN-15.
- Incubate the cells for a specified period (e.g., 72 hours).
- Allow the plate to equilibrate to room temperature.
- Add the cell viability reagent to each well.
- Incubate for a short period to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent viability for each concentration of Atr-IN-15 relative to a vehicletreated control and determine the IC50 value.

These assays are performed similarly to the ATR kinase assay, using the respective recombinant kinases (DNA-PK and a PI3K isoform) and their specific substrates and optimized buffer conditions. The same principles of serial dilution of the inhibitor, initiation of the enzymatic reaction, and detection of product formation apply.

### Conclusion

**Atr-IN-15** is a potent and selective inhibitor of ATR kinase with demonstrated anti-proliferative activity in a human colon cancer cell line. Its imidazopyrimidine scaffold represents a promising starting point for the development of novel therapeutics targeting the DNA damage response pathway. The data and protocols presented in this guide provide a foundation for further investigation and development of **Atr-IN-15** and related compounds. Researchers are encouraged to consult the primary literature, including patent WO2022002243A1, for more detailed information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the ATR Inhibitor Atr-IN-15]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414063#understanding-the-chemical-structure-ofatr-in-15]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com